1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-pentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
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Description
The compound appears to be a synthetic molecule that may be related to the class of antibacterial agents known as oxazolidinones. These agents are known for their effectiveness against gram-positive bacteria, including strains resistant to other antibiotics like methicillin-resistant Staphylococcus aureus (MRSA). The molecule features a piperazine moiety, which is a common feature in this class of compounds, as well as a triazolopyrimidinone core, which is a heterocyclic structure that may contribute to its antimicrobial properties .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the synthesis of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones involves the reaction of specific dihydro-thioxopyrido[2,3-d]pyrimidinones with hydrazonoyl chlorides or the reaction of hydrazino-pyrido[2,3-d]pyrimidinones with various aldehydes, followed by cyclization . Although the exact synthesis of the compound is not detailed, it is likely that similar synthetic strategies could be employed, involving key steps such as substitution reactions, cyclization, and the introduction of a fluorophenyl group.
Molecular Structure Analysis
The molecular structure of the compound includes several pharmacophores that are significant in drug design. The piperazine ring is a feature that is often associated with the ability to interact with biological targets, possibly through hydrogen bonding or pi-stacking interactions. The presence of a fluorophenyl group suggests potential for increased lipophilicity or specific interactions with a biological receptor. The triazolopyrimidinone core is a rigid structure that could confer specific binding properties and contribute to the overall conformational stability of the molecule .
Chemical Reactions Analysis
The chemical reactivity of such a compound would likely involve its piperazine and triazolopyrimidinone moieties. Piperazine rings can undergo N-alkylation, acylation, and sulfonation, which can be used to modify the molecule's properties or to attach it to other pharmacologically active groups. The triazolopyrimidinone core may be involved in nucleophilic substitution reactions or could potentially act as a Michael acceptor in conjugate addition reactions, depending on the surrounding functional groups and reaction conditions .
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not provided, we can infer from related structures that it would likely exhibit moderate solubility in polar organic solvents and might have limited water solubility. The presence of a fluorophenyl group could increase its lipophilicity, which is often desirable for membrane permeability. The molecule's stability, melting point, and other physicochemical properties would be influenced by the presence of the heteroaromatic rings and the specific substituents attached to them .
Scientific Research Applications
Metabolism and Disposition in Human Studies
Research on compounds with complex structures, such as BMS-690514, an inhibitor of human epidermal growth factor and vascular endothelial growth factor receptors, provides insights into the metabolism and disposition of novel therapeutic agents in humans. BMS-690514's study reveals it is well absorbed, extensively metabolized via multiple pathways, and excreted through both bile and urine, highlighting the significance of understanding metabolic pathways for drug development and therapeutic applications (Christopher et al., 2010).
Antibiotic Development and Biliary Excretion
The development of antibiotics, such as ciprofloxacin, involves studying their biliary excretion and metabolites in humans to understand their efficacy and safety profile. Such research contributes to the development of effective treatments for bacterial infections, emphasizing the role of drug metabolism studies in therapeutic agent development (Tanimura et al., 1986).
Drug Development for Neurological and Psychiatric Disorders
Investigations into compounds like arylpiperazine derivatives demonstrate the ongoing search for new therapeutics with anxiolytic effects, targeting GABAergic and serotonin systems. Such research is crucial for developing more effective treatments with fewer side effects for anxiety and mood disorders, illustrating the application of chemical compounds in addressing unmet medical needs (Kędzierska et al., 2019).
Imaging Agents for Cancer Research
The development of novel radiopharmaceuticals, such as [18F]DASA-23 for measuring pyruvate kinase M2 levels in gliomas, underscores the importance of chemical compounds in cancer research and diagnostics. These imaging agents facilitate non-invasive delineation of tumor metabolism and growth, contributing to improved cancer diagnosis and treatment strategies (Patel et al., 2019).
properties
IUPAC Name |
12-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-8-pentyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN6O2S/c1-2-3-4-12-31-24(34)23-20(11-17-35-23)32-21(27-28-25(31)32)9-10-22(33)30-15-13-29(14-16-30)19-7-5-18(26)6-8-19/h5-8,11,17H,2-4,9-10,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGDUSZYYXWMPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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